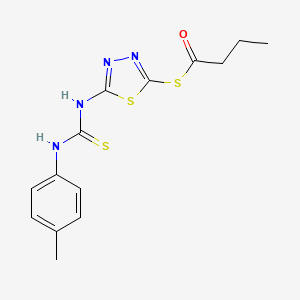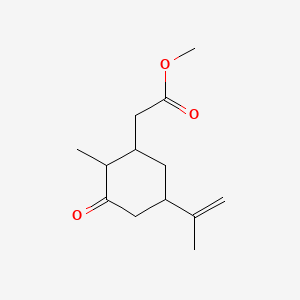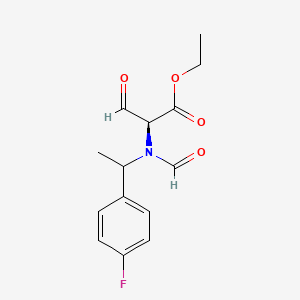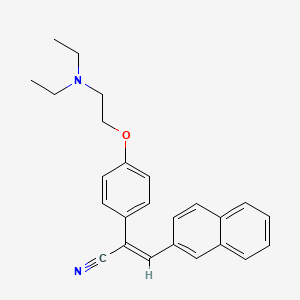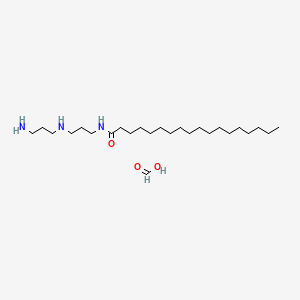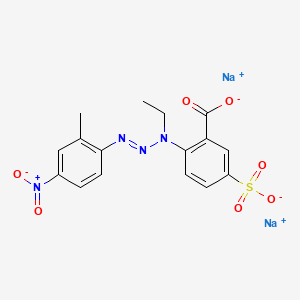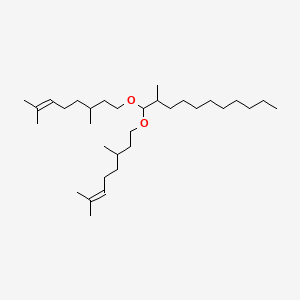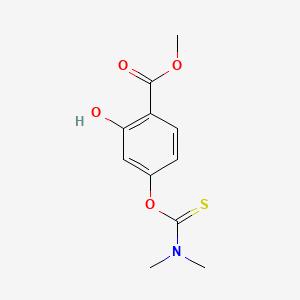
Methyl 4-((dimethylamino)thioxomethoxy)salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((dimethylamino)thioxomethoxy)salicylate is a chemical compound with the molecular formula C11H13NO4S and a molecular weight of 255.29 g/mol . . This compound is characterized by its unique structure, which includes a salicylate core substituted with a dimethylamino thioxomethoxy group.
Preparation Methods
The synthesis of Methyl 4-((dimethylamino)thioxomethoxy)salicylate typically involves the esterification of 4-((dimethylamino)thioxomethoxy)-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst . The reaction conditions often require refluxing the reactants to achieve the desired esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 4-((dimethylamino)thioxomethoxy)salicylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioxomethoxy group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-((dimethylamino)thioxomethoxy)salicylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-((dimethylamino)thioxomethoxy)salicylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino thioxomethoxy group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Methyl 4-((dimethylamino)thioxomethoxy)salicylate can be compared with other similar compounds, such as:
Methyl salicylate: Known for its use as a topical analgesic, it lacks the dimethylamino thioxomethoxy group.
Menthyl salicylate: Used for pain relief, it has a menthol group instead of the dimethylamino thioxomethoxy group
Benzoic acid derivatives: These compounds share the salicylate core but differ in their substituents, affecting their chemical properties and applications.
This compound stands out due to its unique substituent, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
94108-13-1 |
|---|---|
Molecular Formula |
C11H13NO4S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
methyl 4-(dimethylcarbamothioyloxy)-2-hydroxybenzoate |
InChI |
InChI=1S/C11H13NO4S/c1-12(2)11(17)16-7-4-5-8(9(13)6-7)10(14)15-3/h4-6,13H,1-3H3 |
InChI Key |
HUUAMQCGSPKFSI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)OC1=CC(=C(C=C1)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


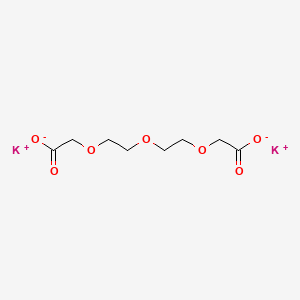

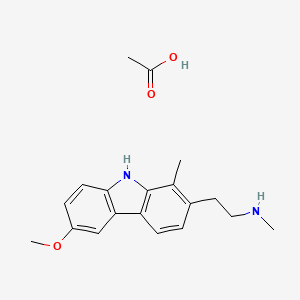
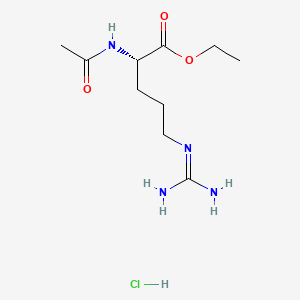
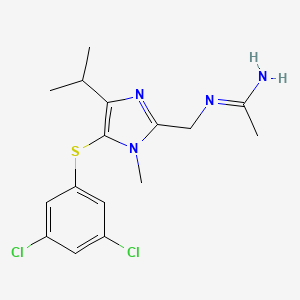
![2-[Bis(2-hydroxyethyl)amino]ethanol;2,6-dimethyltetracyclo[8.4.0.01,4.05,8]tetradeca-4,8,10,12-tetraene-9-sulfonic acid](/img/structure/B12685281.png)
